

Application Note: Solid-Phase Extraction of AB-CHMINACA Metabolites from Human Urine

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Compound of Interest

Compound Name: AB-CHMINACA metabolite M4-d4

Cat. No.: B8100852

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Introduction

AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been widely detected in forensic and clinical cases.^{[1][2]} Due to its rapid and extensive metabolism in the body, the parent compound is often undetectable in urine samples.^{[3][4]} Therefore, the reliable detection of its metabolites is crucial for confirming exposure. The primary metabolic pathways include hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide.^{[5][6]} This application note provides a detailed solid-phase extraction (SPE) protocol for the efficient isolation and concentration of AB-CHMINACA metabolites from human urine prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This protocol utilizes a reversed-phase SPE methodology. After enzymatic hydrolysis to cleave glucuronide conjugates, the urine sample is loaded onto a conditioned SPE cartridge.^{[5][7]} The non-polar stationary phase of the SPE sorbent retains the analytes of interest while polar interferences are washed away. The metabolites are then eluted with an organic solvent, evaporated, and reconstituted in a suitable solvent for instrumental analysis. This procedure effectively removes matrix interferences, thereby enhancing the sensitivity and accuracy of the subsequent analytical determination.^[7]

Materials and Reagents

- SPE Cartridges: Reversed-phase polymeric sorbent (e.g., Agilent Plexa PAX 60mg/3mL or equivalent)
- Methanol (LC-MS grade)
- Ethyl Acetate (LC-MS grade)
- Deionized Water
- 100 mM Acetate Buffer (pH 5.0)
- β -glucuronidase (e.g., from E. coli)
- Nitrogen gas supply for evaporation
- Vortex mixer
- Centrifuge
- SPE manifold

Experimental Protocol

Sample Pre-treatment (Enzymatic Hydrolysis)

- To 1.0 mL of urine in a centrifuge tube, add 1.0 mL of 100 mM acetate buffer (pH 5.0).[\[5\]](#)
- Add 50 μ L of β -glucuronidase solution.[\[5\]](#)
- Vortex the sample for 30 seconds.
- Incubate the sample at 65°C for 1-2 hours to deconjugate the metabolites.[\[5\]](#)
- Allow the sample to cool to room temperature.
- Centrifuge the sample to pellet any precipitates.[\[5\]](#)

Solid-Phase Extraction (SPE)

- Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.[7]
- Sample Loading: Load the pre-treated urine supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.[7]
- Washing:
 - Wash the cartridge with 3 mL of 100 mM acetate buffer (pH 5.0).[7]
 - Wash the cartridge with 3 mL of a methanol:100 mM acetate buffer (25:75, v/v) solution.[7]
- Drying: Dry the cartridge under full vacuum or positive pressure for 10 minutes.[7]
- Elution: Elute the analytes from the cartridge with 3 mL of ethyl acetate into a clean collection tube.[7]

Evaporation and Reconstitution

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.[7]
- Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system.
[7]
- Vortex briefly and transfer to an autosampler vial for analysis.

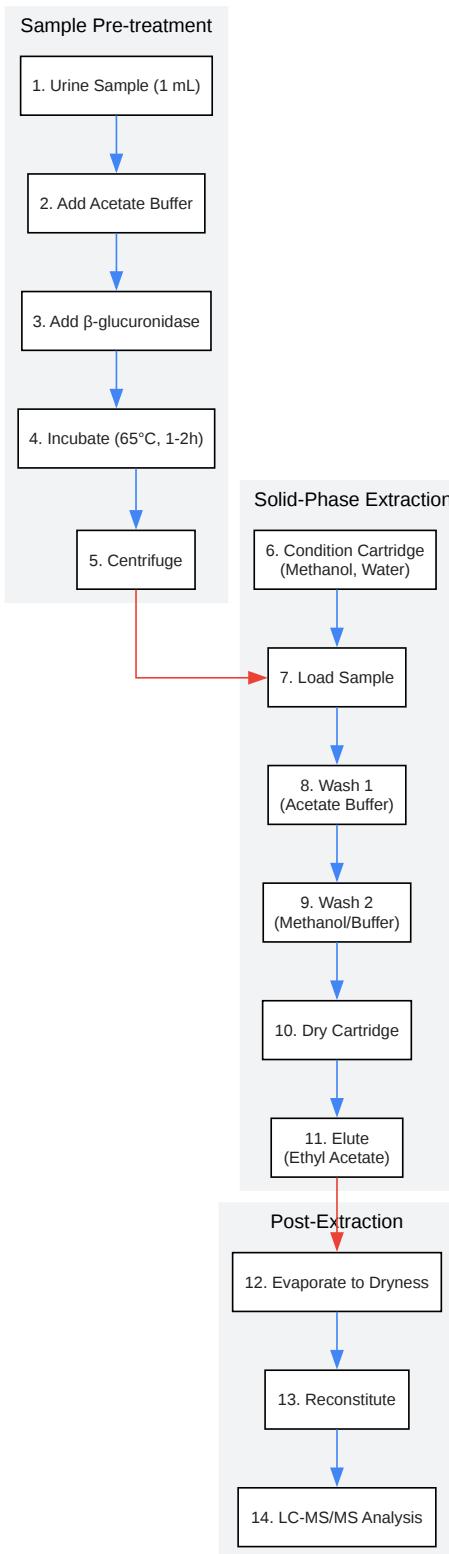
Quantitative Data Summary

The following table summarizes quantitative data for the analysis of AB-CHMINACA metabolites in urine. Data has been compiled from various studies and may not be directly comparable due to differences in methodology and instrumentation.

Metabolite	Concentration (ng/mL)	Matrix	Extraction Method	Analytical Method	Reference
4-hydroxycyclohexylmethyl AB-CHMINACA (M1)	52.8 ± 3.44	Urine	Modified QuEChERS	LC-MS/MS	[3]
N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine (M3)	41.3 ± 5.04	Urine	Modified QuEChERS	LC-MS/MS	[3]
AB-CHMINACA M2	0.5–35.1 pg/mg	Hair	Not Specified	LC-MS/MS	[4]

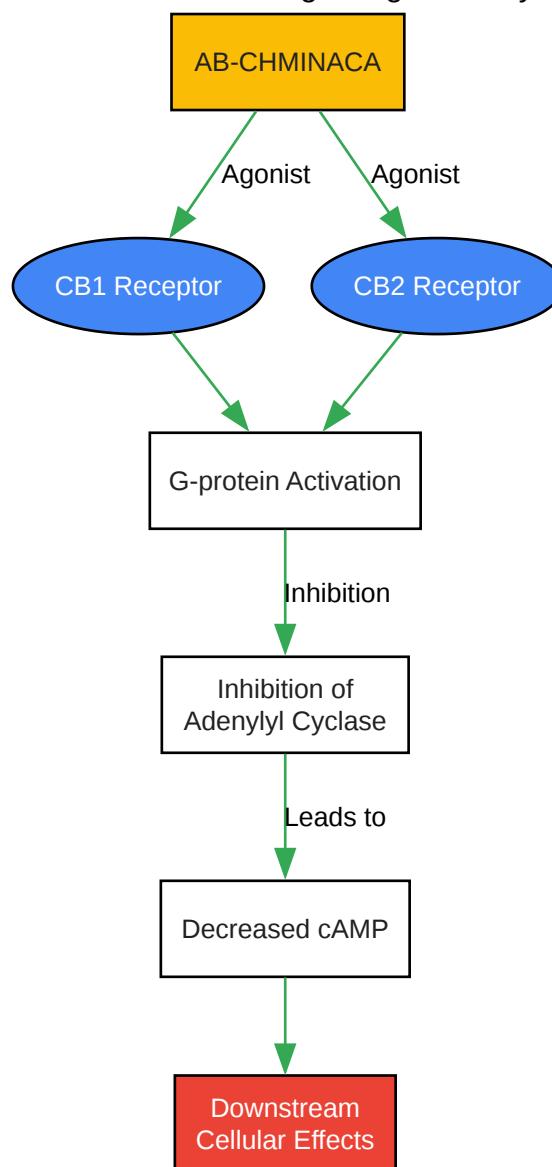
Visualizations

Solid-Phase Extraction Workflow for AB-CHMINACA Metabolites

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Caption: Solid-Phase Extraction Workflow for AB-CHMINACA Metabolites.

AB-CHMINACA Signaling Pathway

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Caption: AB-CHMINACA acts as a potent agonist at CB1 and CB2 receptors.

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